N-cycloheptyl-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
N-cycloheptyl-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cycloheptyl group, a methoxyphenyl group, and an oxadiazole ring, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
The synthesis of N-cycloheptyl-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and subsequent coupling with the phenoxyacetamide moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-cycloheptyl-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, leading to changes in the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s biological activity has been explored, particularly its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism by which N-cycloheptyl-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors by binding to their active sites, thereby blocking their function. The pathways involved in these interactions can vary depending on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
When compared to other similar compounds, N-cycloheptyl-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide stands out due to its unique combination of functional groups and structural elements. Similar compounds include:
N-cycloheptyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide: This compound shares the cycloheptyl and methoxyphenyl groups but differs in the presence of a piperazine ring instead of an oxadiazole ring.
N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide: This compound features a similar phenoxyacetamide moiety but differs in the substitution pattern and the presence of an enone group.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C24H27N3O4 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-cycloheptyl-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
InChI |
InChI=1S/C24H27N3O4/c1-29-20-12-8-17(9-13-20)23-26-24(31-27-23)18-10-14-21(15-11-18)30-16-22(28)25-19-6-4-2-3-5-7-19/h8-15,19H,2-7,16H2,1H3,(H,25,28) |
InChI Key |
MANHMEKWOZULHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4CCCCCC4 |
Origin of Product |
United States |
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